molecular formula C21H33N5O B11247171 2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

2-Cyclopentyl-1-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B11247171
M. Wt: 371.5 g/mol
InChI Key: SMVZVBQJHPKCGB-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a cyclopentyl group, a piperidine ring, and a pyrimidine ring

Properties

Molecular Formula

C21H33N5O

Molecular Weight

371.5 g/mol

IUPAC Name

2-cyclopentyl-1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H33N5O/c1-17-15-19(24-9-5-2-6-10-24)23-21(22-17)26-13-11-25(12-14-26)20(27)16-18-7-3-4-8-18/h15,18H,2-14,16H2,1H3

InChI Key

SMVZVBQJHPKCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3CCCC3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their coupling with the cyclopentyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of automated synthesis equipment and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopentyl-1-{4-[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of cyclopentyl, piperidine, and pyrimidine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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